molecular formula C14H18F3N5O2S B2889555 1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1797244-81-5

1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No. B2889555
CAS RN: 1797244-81-5
M. Wt: 377.39
InChI Key: MHDDTRXETMHBLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the sulfonamide and trifluoromethyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the other compounds present. The imidazole ring, for example, is aromatic and therefore relatively stable, but it can participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .

Scientific Research Applications

Synthesis and Characterization

1-Methyl-N-(2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound that has been investigated for its potential in various fields of scientific research. This compound, due to its structural complexity, has been explored in the synthesis and characterization of new chemical entities that exhibit a range of biological activities.

Potential Therapeutic Applications

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, synthesized derivatives have demonstrated potential as therapeutic agents by showing anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, compared to untreated controls or other compounds such as celecoxib (Ş. Küçükgüzel et al., 2013). Moreover, certain derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting their potential in antiviral therapy.

Antimicrobial and Antiproliferative Properties

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which includes the structure of 1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, has been aimed at developing new antibacterial agents. Some of these newly synthesized compounds were found to have high antimicrobial activities, highlighting their potential use as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Contribution to Synthetic Chemistry

This compound and its derivatives also contribute significantly to synthetic chemistry, offering new methodologies for the synthesis of complex molecules. For example, they have been used in the development of new synthesis routes for sulfonamide-based hybrid compounds, which are crucial for designing more effective drugs with sulfonamide structures (Shakila Ghomashi, Reihane Ghomashi, H. Aghaei, A. Massah, 2022).

Antioxidant Activities

Furthermore, research into sulfonamide-linked compounds, including derivatives of the mentioned chemical structure, has indicated their potential as antioxidants. Specific derivatives have shown high antioxidant activity, which could be beneficial in developing therapeutic agents aimed at reducing oxidative stress (A. Padmaja et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, many drugs that contain an imidazole ring act by binding to enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5O2S/c1-21-8-12(18-9-21)25(23,24)19-6-7-22-11-5-3-2-4-10(11)13(20-22)14(15,16)17/h8-9,19H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDDTRXETMHBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

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